molecular formula C7H10N2OS B15254630 3-Amino-1-(1,2-thiazol-5-yl)butan-1-one

3-Amino-1-(1,2-thiazol-5-yl)butan-1-one

Cat. No.: B15254630
M. Wt: 170.23 g/mol
InChI Key: RBAPCCWVAXYXKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2-thiazol-5-yl)butan-1-one typically involves the reaction of a thiazole derivative with an appropriate amine. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in an aqueous medium, which yields substituted thiazole derivatives . The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol.

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-1-(1,2-thiazol-5-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2-thiazol-5-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,2-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,2-thiazol-5-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)4-6(10)7-2-3-9-11-7/h2-3,5H,4,8H2,1H3

InChI Key

RBAPCCWVAXYXKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=NS1)N

Origin of Product

United States

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